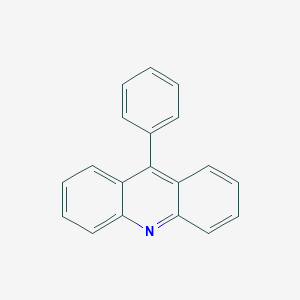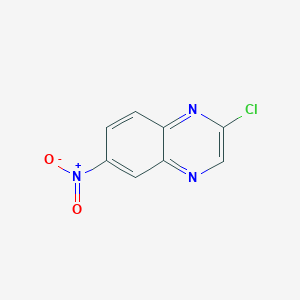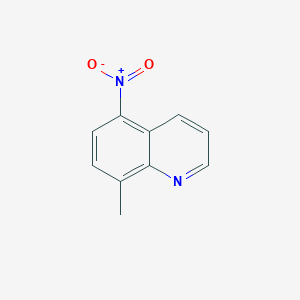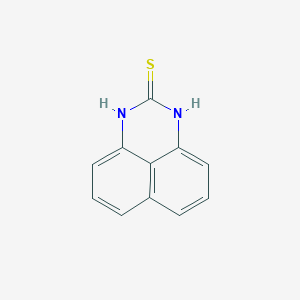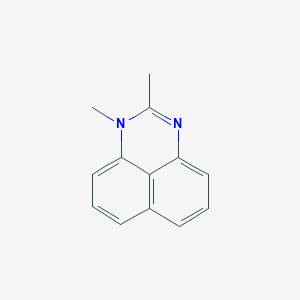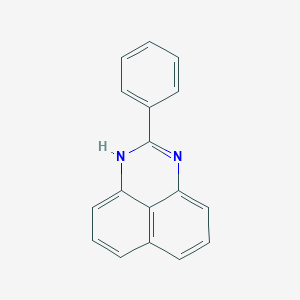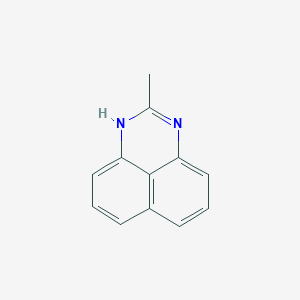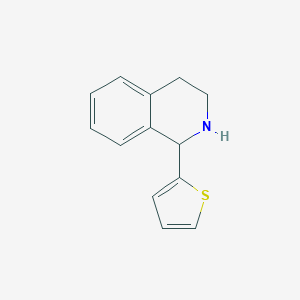
1-(チオフェン-2-イル)-1,2,3,4-テトラヒドロイソキノリン
概要
説明
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a thiophene ring fused to a tetrahydroisoquinoline structure
科学的研究の応用
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
It’s worth noting that thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
A related compound, methiopropamine, was found to be rapidly absorbed following intraperitoneal injection in mice, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline”. For instance, fluorescence quenching studies have shown that the interaction of thiophene substituted 1,3,4-oxadiazole derivative with different environmental pollutant aromatic amine derivatives can affect its properties .
生化学分析
Biochemical Properties
The biochemical properties of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This interaction suggests that 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline could potentially be used in the treatment of hyperpigmentation disorders.
Cellular Effects
In cellular environments, 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that the compound could influence cell function by modulating key cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through a variety of mechanisms. For instance, it has been shown to inhibit tyrosinase through a competitive inhibition mechanism . This involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Temporal Effects in Laboratory Settings
The effects of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been observed to change over time. For instance, it has been found that the compound exhibits high photoluminescence quantum yields (PLQYs) in both solution and aggregated states . This suggests that the compound’s effects on cellular function could vary depending on its state and the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline have been observed to vary with dosage . For instance, it has been found that a small increase in dosage can lead to unexpectedly strong effects, suggesting a potential risk of unintended overdose .
Metabolic Pathways
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. Its metabolism is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination . The end product is likely to be thiophene-2-carboxylic acid .
準備方法
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced via a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
Similar Compounds
1-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the thiophene ring attached at a different position.
1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Features a furan ring instead of a thiophene ring.
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLSGWIMXIQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383147 | |
| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120086-35-3 | |
| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


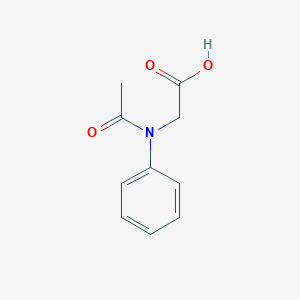
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
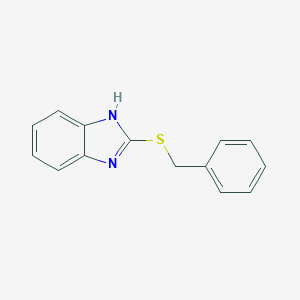
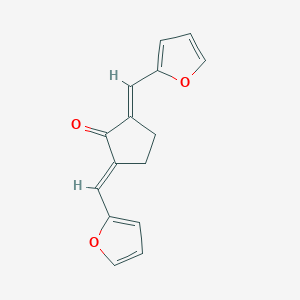
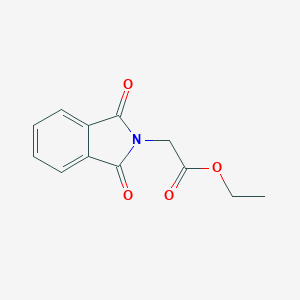
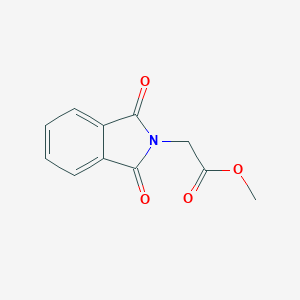
![12-methylbenzo[a]acridine](/img/structure/B188085.png)
